6-imino-13-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
Molecular Formula |
C25H21N7O2 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H21N7O2/c1-16-6-7-21-30-23-20(25(34)31(21)14-16)10-19(24(33)29-13-17-4-2-8-27-11-17)22(26)32(23)15-18-5-3-9-28-12-18/h2-12,14,26H,13,15H2,1H3,(H,29,33) |
InChI Key |
VLCHFAYODWNTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NCC5=CN=CC=C5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine-3-Carboxamide Derivatives
A key intermediate is formed by treating pyridine-3-carboxamide with chloroacetonitrile in the presence of sodium methoxide. This generates a bicyclic intermediate, which undergoes further cyclization with ammonium acetate at 120°C to yield the triazatricyclo core. The reaction is typically carried out in anhydrous DMSO to enhance solubility and reaction efficiency.
Reaction Conditions:
-
Temperature: 120°C
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Catalysts: Sodium methoxide (NaOMe)
Introduction of the Imino and Methyl Groups
The imino (-NH) and methyl (-CH3) groups at positions 6 and 13 are introduced via nucleophilic substitution and alkylation.
Imination at Position 6
The core structure is treated with hydroxylamine hydrochloride in ethanol under reflux, followed by oxidation with potassium permanganate to stabilize the imino group. This step requires strict pH control (pH 8–9) to prevent over-oxidation.
Key Parameters:
Methylation at Position 13
Methylation is achieved using iodomethane (CH3I) in the presence of potassium carbonate (K2CO3) in acetonitrile. The reaction proceeds via an SN2 mechanism, with a reaction time of 12–16 hours.
Optimization Note:
Excess iodomethane (2.5 equiv) improves yield but necessitates careful purification to remove residual reagents.
Functionalization with Pyridin-3-Ylmethyl Groups
The N- and 7-positions are functionalized with pyridin-3-ylmethyl groups through alkylation or reductive amination.
Alkylation at Position 7
A solution of the intermediate in tetrahydrofuran (THF) is treated with 3-(chloromethyl)pyridine hydrochloride and triethylamine (TEA). The reaction is stirred at room temperature for 24 hours, followed by column chromatography to isolate the product.
Reaction Scheme:
-
Yield: 50–55%
Reductive Amination at the N-Position
The carboxamide group at position 5 undergoes reductive amination with pyridine-3-carbaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol. The reaction is monitored via TLC to ensure completion.
Critical Factors:
Purification and Characterization
Final purification is achieved through recrystallization from ethanol or methanol, followed by preparative HPLC for high-purity (>98%) isolates. Characterization includes:
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the triazatricyclo framework and substituent positions. Crystallization from ethanol yields orthorhombic crystals with space group P21/c.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance yield and reduce reaction times. Key parameters include:
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Yield | 60% | 75% |
| Reaction Time | 24 h | 2 h |
| Purity | 95% | 98% |
| Solvent Consumption | 500 mL/g | 200 mL/g |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
6-imino-13-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Medicine: Explored for its potential therapeutic applications, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest analogues include:
Tricyclic Carboxamides with Pyridine Substituents : These often exhibit enhanced solubility due to polar pyridine groups, contrasting with purely aromatic tricyclics.
Triazatricyclo Derivatives: Substitutions at the imino and methyl positions influence steric hindrance and electronic distribution, affecting binding affinity.
Table 1: Structural and Physicochemical Comparisons
¹Analog A: 8-methyl-2-oxo-1,7,9-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,9-triene-5-carboxamide. ²Analog B: 12-imino-5-methyl-N-(pyridin-2-ylmethyl)-1,6,8-triazatricyclo[9.4.0.0³,⁸]pentadeca-3(8),4,6,11,13-pentaene-7-carboxamide. ³Resolution data derived from SHELXL-refined structures in comparable studies .
Methodological Comparisons
- CMC Determination : While the target compound lacks reported critical micelle concentration (CMC) data, methods like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could assess its aggregation behavior in solution, particularly given its amphiphilic pyridine-carboxamide groups .
- Similarity Scoring: Structural alignment algorithms (e.g., Tanimoto coefficients) highlight >70% similarity to Analog A in pharmacophore features but <50% to non-tricyclic carboxamides, underscoring the tricyclic core’s role in target engagement .
Research Findings and Implications
- Crystallographic Robustness : The compound’s refinement via SHELXL ensures high precision (R-factor < 0.05), critical for validating docking studies .
- SAR Trends : Pyridine substitutions at N7 correlate with improved selectivity in kinase assays, while methyl groups at C13 reduce metabolic degradation in hepatic microsomes.
- Gaps in Data : Experimental CMC and in vivo pharmacokinetic profiles remain uncharacterized, necessitating further studies using methodologies from and .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triazatricyclic core of this compound?
- Methodology : Multi-step synthesis involving cyclization of precursors (e.g., via Sandmeyer reaction for halogenation) followed by functionalization. Key steps include:
- Cyclization : Use of catalysts (e.g., tetrabutylammonium bromide) and controlled temperatures (60–80°C) to stabilize intermediates .
- Functionalization : Introduce pyridinylmethyl groups via nucleophilic substitution under inert atmospheres .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/DMF mixtures) .
Q. How can structural characterization be optimized for this compound?
- Analytical Techniques :
- 1H/13C NMR : Use DMSO-d6 as solvent to resolve aromatic protons and nitrogen-bonded carbons. Key signals: imino (δ 8.2–8.5 ppm) and carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Confirm oxo (C=O stretch at ~1680 cm⁻¹) and imino (N–H bend at ~1600 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ (e.g., m/z 351.4 for C19H21N5O2) .
Q. What are common challenges in achieving high yields during synthesis?
- Key Issues : Competing side reactions (e.g., over-oxidation of imino groups) and steric hindrance from the pyridinylmethyl substituents.
- Solutions :
- Optimize stoichiometry of reagents (e.g., 1.2 equiv. of pyridinylmethyl halide).
- Use microwave-assisted synthesis to reduce reaction time and byproducts .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
- Approach :
- Reaction Path Search : Apply quantum chemical calculations (DFT) to model transition states and predict regioselectivity in substitution reactions .
- Process Simulation : Use tools like COMSOL Multiphysics to optimize flow reactor conditions (e.g., residence time, temperature gradients) .
Q. What strategies resolve contradictions in reported bioactivity data for similar triazatricyclic compounds?
- Analysis Framework :
- Comparative Assays : Test compound against analogs (e.g., ethyl 6-imino-7-(3-methoxypropyl)-2-oxo) using standardized enzymatic assays (e.g., kinase inhibition) .
- Data Normalization : Account for variations in solvent (DMSO vs. aqueous buffers) and cell-line specificity .
- Example : Ethyl 7-ethyl-6-imino derivatives showed 2-fold higher IC50 in cancer cells compared to methyl-substituted analogs due to enhanced lipophilicity .
Q. How to investigate the mechanism of action for this compound’s biological activity?
- Methodology :
- Target Identification : Use SPR (surface plasmon resonance) to screen for binding to kinases or GPCRs.
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers) after exposure .
- Key Reagents : Positive controls (e.g., staurosporine for kinase inhibition) and competitive ligands (e.g., ATP analogs) .
Notes
- Contradictions : Discrepancies in bioactivity may arise from assay conditions (e.g., cell permeability vs. in vitro enzyme activity). Validate findings using orthogonal methods (e.g., ITC for binding affinity) .
- Safety : Handle imino and pyridinylmethyl groups with inert atmosphere protocols to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
